molecular formula C14H10F4O B6372469 5-(2-Fluoro-3-trifluoromethylphenyl)-3-methylphenol CAS No. 1261977-84-7

5-(2-Fluoro-3-trifluoromethylphenyl)-3-methylphenol

Cat. No.: B6372469
CAS No.: 1261977-84-7
M. Wt: 270.22 g/mol
InChI Key: MANLWTDEULBLRR-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-trifluoromethylphenyl)-3-methylphenol is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-3-trifluoromethylphenyl)-3-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(2-Fluoro-3-trifluoromethylphenyl)-3-methylphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated phenols and trifluoromethyl-substituted aromatic compounds. Examples include:

Uniqueness

5-(2-Fluoro-3-trifluoromethylphenyl)-3-methylphenol is unique due to the specific arrangement of fluorine and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-[2-fluoro-3-(trifluoromethyl)phenyl]-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O/c1-8-5-9(7-10(19)6-8)11-3-2-4-12(13(11)15)14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANLWTDEULBLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=C(C(=CC=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684018
Record name 2'-Fluoro-5-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-84-7
Record name 2'-Fluoro-5-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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